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Compound of Interest

Compound Name: 4-Amino-1H-indole-6-carbonitrile

Cat. No.: B1291798 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the

compound 4-Amino-1H-indole-6-carbonitrile. Due to the limited availability of direct

experimental spectra in public databases, this guide presents predicted spectroscopic

characteristics based on the analysis of structurally similar indole derivatives and fundamental

principles of NMR, IR, and Mass Spectrometry. This information is intended to serve as a

reference for researchers involved in the synthesis, identification, and characterization of this

and related compounds.

Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and MS data for 4-
Amino-1H-indole-6-carbonitrile. These predictions are derived from the analysis of

spectroscopic data for various substituted indoles.

Table 1: Predicted ¹H NMR Spectral Data
Solvent: DMSO-d₆
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~11.0 - 11.5 br s 1H N1-H

~7.5 - 7.8 d 1H H7

~7.2 - 7.4 t 1H H2

~6.8 - 7.0 d 1H H5

~6.5 - 6.7 t 1H H3

~5.0 - 5.5 br s 2H 4-NH₂

Note: Chemical shifts are referenced to the residual solvent peak. The broad singlets for the N-

H protons are characteristic and their chemical shifts can be sensitive to solvent and

concentration.

Table 2: Predicted ¹³C NMR Spectral Data
Solvent: DMSO-d₆

Chemical Shift (δ, ppm) Carbon Assignment

~140 - 145 C4

~135 - 138 C7a

~125 - 130 C2

~120 - 125 C=N (Nitrile)

~115 - 120 C7

~110 - 115 C3a

~100 - 105 C5

~95 - 100 C6

~90 - 95 C3
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Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Strong, Broad N-H stretch (amine and indole)

2230 - 2210 Strong, Sharp C≡N stretch (nitrile)

1650 - 1550 Medium - Strong
N-H bend (amine), C=C stretch

(aromatic)

1500 - 1400 Medium
C-N stretch, Aromatic ring

vibrations

850 - 750 Strong
C-H out-of-plane bend

(aromatic)

Table 4: Predicted Mass Spectrometry (MS) Data
m/z Ion

157.06 [M]⁺ (Molecular Ion)

130.05 [M - HCN]⁺

Note: The molecular weight of 4-Amino-1H-indole-6-carbonitrile is 157.18 g/mol . The exact

mass may vary slightly depending on the isotopic composition.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific parameters may need to be optimized based on the instrumentation

and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of 4-Amino-1H-indole-6-carbonitrile in 0.6-0.7 mL of

deuterated dimethyl sulfoxide (DMSO-d₆).
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Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field instrument.

Pulse Program: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-32.

Temperature: 298 K.

¹³C NMR Acquisition:

Spectrometer: 400 MHz or higher field instrument.

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on sample concentration.

Temperature: 298 K.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum and perform baseline correction.

Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ

39.52 for ¹³C).
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Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 4-Amino-1H-indole-6-carbonitrile with approximately

100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place a portion of the powder into a pellet press and apply pressure to form a transparent or

translucent pellet.

IR Spectrum Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Scan Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the empty sample compartment or a pure KBr pellet

should be collected prior to sample analysis.

Mass Spectrometry (MS)
Sample Preparation:

Dissolve a small amount of 4-Amino-1H-indole-6-carbonitrile in a suitable volatile solvent

(e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Further dilute the stock solution as necessary for the specific ionization technique.

Mass Spectrum Acquisition (Electron Ionization - EI):

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.
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Mass Range: m/z 50 - 500.

Inlet System: Direct insertion probe or gas chromatography (GC) inlet.

Data Analysis:

Identify the molecular ion peak ([M]⁺).

Analyze the fragmentation pattern to aid in structural elucidation.

Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

4-Amino-1H-indole-6-carbonitrile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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